N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 216678-81-8
VCID: VC8255578
InChI: InChI=1S/C12H16N2O2/c1-8-5-6-13-10(9(8)7-15)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
SMILES: CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

CAS No.: 216678-81-8

Cat. No.: VC8255578

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide - 216678-81-8

CAS No. 216678-81-8
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C12H16N2O2/c1-8-5-6-13-10(9(8)7-15)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
Standard InChI Key JBNWWTXYDQRUQV-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O
Canonical SMILES CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O

Chemical Identity and Structural Features

The compound’s IUPAC name, N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide, reflects its three key structural components:

  • A pyridine ring substituted at the 2-position with a pivalamide group (-NHC(=O)C(CH₃)₃).

  • A formyl group (-CHO) at the 3-position of the pyridine ring.

  • A methyl group (-CH₃) at the 4-position of the pyridine ring.

The SMILES notation CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O confirms this arrangement. The pivalamide moiety introduces steric bulk, while the formyl group provides a reactive site for further derivatization, such as condensation reactions.

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s formyl group serves as a versatile handle for synthesizing Schiff bases or hydrazones, which are common motifs in drug candidates. For example:

  • Anticancer Agents: Analogous pyridinecarboxamides exhibit kinase inhibitory activity .

  • Antimicrobials: Formyl-containing heterocycles are explored for bacterial efflux pump inhibition .

Materials Science

The rigid pyridine core and bulky pivalamide group could stabilize metal-organic frameworks (MOFs) or act as ligands in catalysis. Similar compounds have been used to modulate polymer crystallinity .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide), ν(C=O) at ~1710 cm⁻¹ (formyl), and ν(N-H) at ~3300 cm⁻¹ .

  • NMR (¹H):

    • δ 8.5–8.7 ppm (pyridine H-6).

    • δ 10.1 ppm (formyl H).

    • δ 1.3 ppm (pivaloyl CH₃).

Chromatographic Methods

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity analysis. A typical mobile phase could be acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

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